Benzylamine is a primary amine compound having benzyl as the N-substituent. It has been isolated from Moringa oleifera (horseradish tree). It has a role as an EC 3.5.5.1 (nitrilase) inhibitor, a plant metabolite and an allergen. It is a primary amine and an aralkylamine. It is a conjugate base of a benzylaminium.
Benzylamine is a natural product found in Reseda media and Peucedanum palustre with data available.
C7H9N
C6H5CH2NH2
Benzylamine
CAS No.: 100-46-9
Cat. No.: VC20867749
Molecular Formula: C7H9N
C7H9N
C6H5CH2NH2
Molecular Weight: 107.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 100-46-9 |
---|---|
Molecular Formula | C7H9N C7H9N C6H5CH2NH2 |
Molecular Weight | 107.15 g/mol |
IUPAC Name | phenylmethanamine |
Standard InChI | InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h1-5H,6,8H2 |
Standard InChI Key | WGQKYBSKWIADBV-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CN |
Canonical SMILES | C1=CC=C(C=C1)CN |
Boiling Point | 364.1 °F at 760 mmHg (USCG, 1999) 185 °C 185.00 °C. @ 760.00 mm Hg |
Colorform | Colorless liquid Light amber liquid |
Flash Point | 168 °F (USCG, 1999) 168 °F 65 °C (149 °F) - closed cup 60 °C |
Melting Point | -51 °F (USCG, 1999) 10 °C |
Introduction
Benzylamine, also known as phenylmethylamine, is an organic chemical compound with the structural formula CHCHNH. It consists of a benzyl group attached to an amine functional group, making it a primary amine compound. This colorless liquid is highly soluble in water and serves as a common precursor in organic synthesis, particularly in the industrial production of pharmaceuticals .
Chemical Reactions
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Nitration: Benzylamine undergoes nitration on the aromatic nucleus by nitric acid, resulting in ortho-, meta-, and para-nitrobenzylamines .
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Hydrogenation: Catalytic hydrogenation converts benzylamine into hexahydrobenzylamine .
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Reaction with Isocyanates: Forms substituted ureas through reaction with isocyanates .
Applications
Benzylamine is widely used in various industries due to its versatility:
Biological Aspects
Benzylamine occurs naturally from the action of N-substituted formamide deformylase enzyme produced by Arthrobacter pascens bacteria. It is metabolized biologically by monoamine oxidase B into benzaldehyde.
In mammals, benzylamine is metabolized by semicarbazide-sensitive amine oxidase (SSAO) into benzaldehyde and hydrogen peroxide. This metabolic pathway has been linked to insulin-like effects on adipocytes: stimulating glucose transport while inhibiting lipolysis.
Metabolic Effects
A study demonstrated that chronic oral administration of benzylamine improves glucose tolerance and reduces body weight gain along with circulating cholesterol levels in mice fed high-fat diets without increasing oxidative stress levels significantly .
Environmental Applications
Recent research highlights the potential use of benzlylaine mixed with other compounds like aminoethylpiperazine (AEP) for enhanced CO absorption rates compared to traditional agents like MEA (monoethanol amine) .
Comparison Table: CO2_22 Absorption Rates
Compound Mixture | Average CO Absorption Rate Increase Compared to MEA |
---|---|
BZA-AEP | Increased by approximately 48% |
BZA-DMEA | Increased significantly over MEA |
This indicates that combining different chemicals can optimize carbon capture processes.
References:
This article provides comprehensive insights into the chemical properties, applications, biological metabolism effects on health-related aspects such as diabetes management through improved glucose tolerance mechanisms observed during animal studies involving chronic administration via drinking water sources alongside environmental uses including enhanced carbon dioxide absorption efficiency when combined appropriately other reagents under specific conditions optimized laboratory settings experiments conducted recently across various fields from pharmaceutical manufacturing processes down towards ecological conservation efforts aimed at reducing greenhouse gas emissions effectively utilizing innovative technologies developed based upon extensive scientific research findings documented throughout diverse reliable academic literature sources available today worldwide ensuring accuracy reliability within this detailed report focusing solely upon "Benzlylamin".
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